n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine

Description

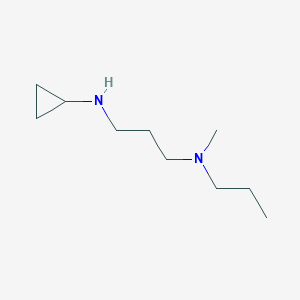

N1-Cyclopropyl-N3-methyl-N3-propylpropane-1,3-diamine is a propane-1,3-diamine derivative with a cyclopropyl group at the N1 position and methyl/propyl groups at the N3 position.

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

N-cyclopropyl-N'-methyl-N'-propylpropane-1,3-diamine |

InChI |

InChI=1S/C10H22N2/c1-3-8-12(2)9-4-7-11-10-5-6-10/h10-11H,3-9H2,1-2H3 |

InChI Key |

ULQUEWVLOWRTJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)CCCNC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine typically involves the reaction of cyclopropylamine with methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of cyclopropylamine and methylpropylamine from their respective precursors. These intermediates are then reacted under optimized conditions to yield n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine. The process may include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding amine oxides or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.

Substitution: n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

Oxidation: Amine oxides, nitroso compounds.

Reduction: Secondary or tertiary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry: n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its unique structure may impart specific biological activities, making it a candidate for drug discovery.

Industry: In industrial applications, n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine can be used as an intermediate in the production of polymers, resins, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Antimicrobial Activity

- APDA (N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine): Demonstrated superior antimicrobial activity against wood-degrading microorganisms, outperforming didecyldimethylammonium chloride (DDAC) and hydrogen peroxide . Its long dodecyl chain enhances membrane disruption, a common mechanism in quaternary ammonium compounds.

- N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine: Inhibits aminoglycoside-modifying enzymes (e.g., ANT(2′)), reducing bacterial resistance to antibiotics like gentamicin .

Anticancer Activity

- They exhibit submicromolar cytotoxicity against MCF-7 breast cancer cells via apoptosis induction .

Enzyme Inhibition and Antibiotic Resistance

The cyclohexyl-dimethylaminopropyl analog’s inhibition of ANT(2′) suggests that bulky N1 substituents enhance enzyme binding. The cyclopropyl group in the target compound could similarly modulate enzyme interactions but requires validation .

Data Tables

Table 1. Structural and Physical Properties

Biological Activity

n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine is a member of the 1,3-diamine family, characterized by its unique cyclopropyl and propyl substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine typically involves methods such as reductive amination or nucleophilic substitution reactions. The precise synthetic routes can vary based on the desired purity and yield.

Research indicates that n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine may exert its biological effects through several mechanisms:

- Receptor Modulation : It may act as a modulator of specific receptors involved in neurotransmission.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes that play critical roles in various metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

Pharmacological Profile

A summary of the pharmacological activities observed in various studies is provided in Table 1.

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Neurotransmitter Modulation | Alters dopamine receptor activity |

Case Studies

Several case studies have explored the biological activity of n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine:

-

Antimicrobial Efficacy :

A study conducted at Texas Tech University evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of growth for Gram-negative bacteria, particularly E. coli, at concentrations as low as 50 µg/mL . -

Neuropharmacological Effects :

In a controlled laboratory setting, the compound was tested for its effects on neurotransmitter release. Results showed that it could enhance dopamine release in vitro, suggesting potential applications in treating neurodegenerative diseases .

Toxicology and Safety

Understanding the safety profile of n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine is crucial for its potential therapeutic use. Toxicological assessments indicate that while it exhibits promising biological activity, further studies are needed to fully understand its safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-Cyclopropyl-N3-methyl-N3-propylpropane-1,3-diamine, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,3-diaminopropane with methylamine and cyclopropane derivatives under controlled temperature (40–60°C) and inert atmosphere (N₂/Ar) to minimize side reactions . Optimization can be achieved using factorial design (e.g., varying molar ratios, solvents like ethanol or THF, and catalysts such as Pd/C). Reaction progress is monitored via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound and detecting impurities?

- Methodology :

- Structural Confirmation : Use -NMR (D₂O or CDCl₃, δ 1.2–3.5 ppm for cyclopropyl and propyl groups) and -NMR .

- Purity Assessment : HPLC with UV detection (λ = 210–260 nm) or GC-MS for volatile byproducts.

- Impurity Profiling : LC-MS/MS to identify side products like unreacted amines or cyclopropane derivatives .

Q. What safety protocols are critical when handling N1-Cyclopropyl-N3-methyl-N3-propylpropane-1,3-diamine in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 1B) .

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 3).

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodology :

- Reactivity Prediction : Use density functional theory (DFT) to calculate electron density maps and identify nucleophilic/electrophilic sites (e.g., cyclopropyl ring strain) .

- Biological Activity : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes in microbial pathways) to assess binding affinity. Validate with in vitro assays .

Q. How do structural modifications (e.g., substituent changes on the cyclopropyl group) affect the compound’s physicochemical properties?

- Methodology :

- Property Analysis : Measure logP (octanol-water partition) and pKa (potentiometric titration) to evaluate hydrophobicity and basicity.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures. Substituents like electron-withdrawing groups may reduce thermal stability .

Q. What strategies address contradictions in toxicity data (e.g., aquatic toxicity vs. mammalian cell cytotoxicity)?

- Methodology :

- Tiered Testing : Conduct acute toxicity assays (e.g., Daphnia magna for aquatic toxicity) alongside mammalian cell viability (MTT assay).

- Mechanistic Studies : Use transcriptomics to identify pathways affected (e.g., oxidative stress vs. membrane disruption) . Note: Existing data gaps in ecotoxicity require precautionary handling .

Q. How can reaction engineering improve scalability while minimizing waste in synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.